(2E)-2-[(1-ethyl-1H-indol-3-yl)methylidene]-7-methyl-3-oxo-2,3-dihydro-1-benzofuran-6-yl 4-chlorobenzoate
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Overview
Description
The compound (2E)-2-[(1-ethyl-1H-indol-3-yl)methylidene]-7-methyl-3-oxo-2,3-dihydro-1-benzofuran-6-yl 4-chlorobenzoate is a complex organic molecule that features a combination of indole, benzofuran, and benzoate moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-2-[(1-ethyl-1H-indol-3-yl)methylidene]-7-methyl-3-oxo-2,3-dihydro-1-benzofuran-6-yl 4-chlorobenzoate typically involves multi-step organic reactions. The process begins with the preparation of the indole and benzofuran intermediates, followed by their coupling and subsequent esterification with 4-chlorobenzoic acid.
Preparation of Indole Intermediate: The indole intermediate can be synthesized via Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Preparation of Benzofuran Intermediate: The benzofuran intermediate can be synthesized through the cyclization of ortho-hydroxyaryl ketones in the presence of acid catalysts.
Coupling Reaction: The indole and benzofuran intermediates are coupled using a base-catalyzed aldol condensation reaction to form the desired (2E)-2-[(1-ethyl-1H-indol-3-yl)methylidene]-7-methyl-3-oxo-2,3-dihydro-1-benzofuran.
Esterification: The final step involves the esterification of the coupled product with 4-chlorobenzoic acid using a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, leading to the formation of oxindole derivatives.
Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.
Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like nitric acid (HNO₃) for nitration, bromine (Br₂) for bromination, and sulfuric acid (H₂SO₄) for sulfonation are commonly employed.
Major Products
Oxidation: Oxindole derivatives.
Reduction: Alcohol derivatives.
Substitution: Nitrated, brominated, or sulfonated products depending on the substituent introduced.
Scientific Research Applications
Chemistry
The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules for various applications.
Biology
In biological research, this compound may serve as a probe to study enzyme interactions and receptor binding due to its unique structure.
Medicine
Potential medicinal applications include its use as a lead compound in drug discovery, particularly for targeting specific enzymes or receptors involved in disease pathways.
Industry
In the industrial sector, the compound could be used in the development of new materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of (2E)-2-[(1-ethyl-1H-indol-3-yl)methylidene]-7-methyl-3-oxo-2,3-dihydro-1-benzofuran-6-yl 4-chlorobenzoate involves its interaction with molecular targets such as enzymes or receptors. The indole and benzofuran moieties can engage in π-π stacking interactions, hydrogen bonding, and hydrophobic interactions with target proteins, modulating their activity and leading to the desired biological effects.
Comparison with Similar Compounds
Similar Compounds
- (2E)-2-[(1-ethyl-1H-indol-3-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl benzoate
- (2E)-2-[(1-ethyl-1H-indol-3-yl)methylidene]-7-methyl-3-oxo-2,3-dihydro-1-benzofuran-6-yl 4-bromobenzoate
Uniqueness
The presence of the 4-chlorobenzoate moiety in (2E)-2-[(1-ethyl-1H-indol-3-yl)methylidene]-7-methyl-3-oxo-2,3-dihydro-1-benzofuran-6-yl 4-chlorobenzoate distinguishes it from similar compounds, potentially enhancing its binding affinity and specificity for certain biological targets.
Properties
Molecular Formula |
C27H20ClNO4 |
---|---|
Molecular Weight |
457.9 g/mol |
IUPAC Name |
[(2E)-2-[(1-ethylindol-3-yl)methylidene]-7-methyl-3-oxo-1-benzofuran-6-yl] 4-chlorobenzoate |
InChI |
InChI=1S/C27H20ClNO4/c1-3-29-15-18(20-6-4-5-7-22(20)29)14-24-25(30)21-12-13-23(16(2)26(21)32-24)33-27(31)17-8-10-19(28)11-9-17/h4-15H,3H2,1-2H3/b24-14+ |
InChI Key |
YGXXXNVENUCEEA-ZVHZXABRSA-N |
Isomeric SMILES |
CCN1C=C(C2=CC=CC=C21)/C=C/3\C(=O)C4=C(O3)C(=C(C=C4)OC(=O)C5=CC=C(C=C5)Cl)C |
Canonical SMILES |
CCN1C=C(C2=CC=CC=C21)C=C3C(=O)C4=C(O3)C(=C(C=C4)OC(=O)C5=CC=C(C=C5)Cl)C |
Origin of Product |
United States |
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